molecular formula C15H11ClN2OS B5585375 3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B5585375
M. Wt: 302.8 g/mol
InChI Key: FLKPRONUHHJNKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

WAY-303290 is synthesized through a series of chemical reactions involving benzothiophene derivatives. The specific synthetic route and reaction conditions are detailed in patent literature . The compound is typically prepared by reacting benzothiophene with various reagents under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for WAY-303290 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of 99.50% .

Chemical Reactions Analysis

Types of Reactions

WAY-303290 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions involve replacing one functional group with another, which can be used to create analogs of WAY-303290.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions are typically controlled to ensure the desired product is obtained with high selectivity and yield.

Major Products Formed

The major products formed from these reactions include various derivatives of WAY-303290, which can be used for further research and development.

Scientific Research Applications

WAY-303290 has a wide range of scientific research applications, including:

Mechanism of Action

WAY-303290 exerts its effects by acting as an antagonist of the ionotropic glutamate receptor 6 (GluR6). By binding to this receptor, the compound inhibits the receptor’s activity, which can modulate neuronal signaling and reduce excitotoxicity. This mechanism is particularly relevant in the context of neurological disorders where excessive glutamate activity is implicated .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to WAY-303290 include:

    Riluzole: A glutamate release inhibitor with neuroprotective properties.

    CTEP (RO4956371): A long-acting, orally bioavailable antagonist of the metabotropic glutamate receptor 5 (mGluR5).

    MPEP: A selective antagonist of the metabotropic glutamate receptor 5 (mGluR5).

Uniqueness

WAY-303290 is unique in its specific antagonistic action on the ionotropic glutamate receptor 6 (GluR6), making it a valuable tool for studying this particular receptor and its role in neurological disorders. Its high purity and well-characterized properties further enhance its utility in scientific research .

Properties

IUPAC Name

3-chloro-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-13-11-5-1-2-6-12(11)20-14(13)15(19)18-9-10-4-3-7-17-8-10/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKPRONUHHJNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NCC3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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